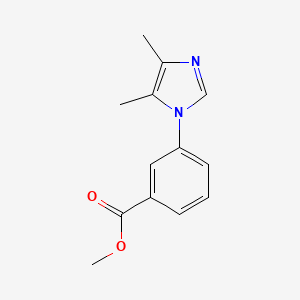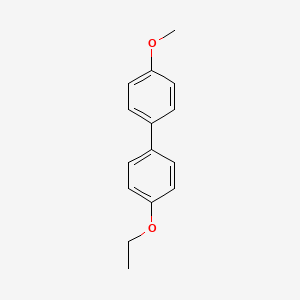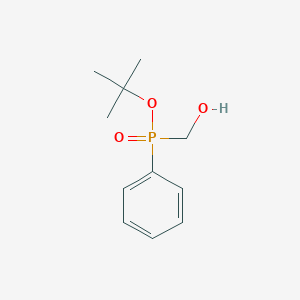
tert-Butyl (hydroxymethyl)phenylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (hydroxymethyl)phenylphosphinate is an organophosphorus compound that features a tert-butyl group, a hydroxymethyl group, and a phenylphosphinate moiety
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (hydroxymethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
tert-Butyl (hydroxymethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphinate group to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as triethylamine to facilitate the substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Alkyl or acyl derivatives of the original compound
科学的研究の応用
Chemistry
In chemistry, tert-butyl (hydroxymethyl)phenylphosphinate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic processes and form stable complexes with transition metals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in probing metalloprotein functions.
Medicine
In medicine, this compound is being investigated for its potential as a drug delivery agent. Its ability to form stable complexes with therapeutic metals could enhance the efficacy and targeting of metal-based drugs.
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which tert-butyl (hydroxymethyl)phenylphosphinate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The compound’s phosphinate group can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Phenylphosphinic acid
- tert-Butylphosphine
- Hydroxymethylphosphine
Uniqueness
tert-Butyl (hydroxymethyl)phenylphosphinate is unique due to the presence of both a tert-butyl group and a hydroxymethyl group attached to the phenylphosphinate moiety. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and enhanced reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
917877-99-7 |
|---|---|
分子式 |
C11H17O3P |
分子量 |
228.22 g/mol |
IUPAC名 |
[(2-methylpropan-2-yl)oxy-phenylphosphoryl]methanol |
InChI |
InChI=1S/C11H17O3P/c1-11(2,3)14-15(13,9-12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
InChIキー |
BDNZCMSTVIWAIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OP(=O)(CO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


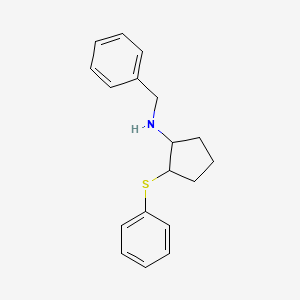

![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
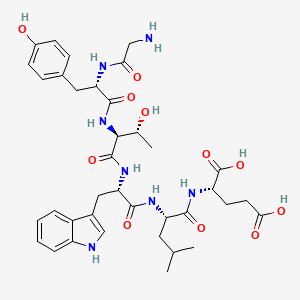
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)

![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)
